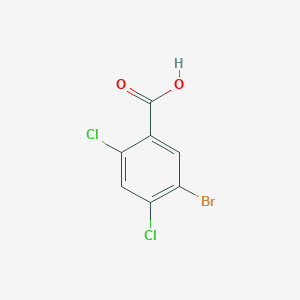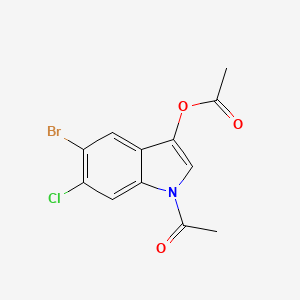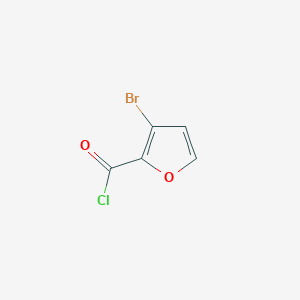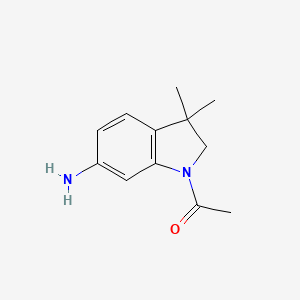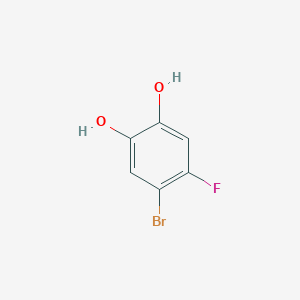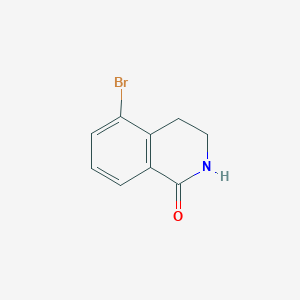
1-Formylcyclopropane-1-carboxylic acid
Overview
Description
Scientific Research Applications
Ethylene Precursor and Plant Growth
1-Formylcyclopropane-1-carboxylic acid, as a close relative of 1-aminocyclopropane-1-carboxylic acid (ACC), plays a significant role in the ethylene biosynthesis pathway in plants. Ethylene, a critical plant hormone, regulates various vegetative and developmental processes. The conversion of ACC to ethylene is an essential step in this pathway. Research indicates that ACC is the central molecule in ethylene biosynthesis, and its formation varies in response to environmental and developmental cues (Vanderstraeten & Van Der Straeten, 2017).
Biochemical Properties and Applications
Studies have shown that this compound and its derivatives have potential applications in various biochemical processes. For instance, the carboxylates of formylcyclopropanes, after activation through iminium ion formation, can facilitate ring-opening reactions to yield γ-acyloxy-substituted aldehydes. This process, involving chiral secondary amine catalysts, highlights the reactivity and application of formylcyclopropane derivatives in enantioselective syntheses (Díaz et al., 2018).
Role in Plant Development and Agronomy
This compound's close analog, ACC, has been identified as an ethylene-independent growth regulator in plants. This suggests that similar compounds might also play roles beyond ethylene biosynthesis. ACC influences various aspects of plant development, including cell wall signaling, division of guard mother cells, and pathogen virulence. These findings open up possibilities for the application of formylcyclopropane-1-carboxylic acid derivatives in agronomy and plant sciences (Polko & Kieber, 2019).
Enzymatic and Chemical Studies
Enzymatic studies related to ACC, a structural analog of this compound, have enhanced our understanding of the ethylene biosynthesis pathway. For example, the phosphorylation of tomato ACC synthase has revealed post-translational regulatory mechanisms, which might also be relevant for understanding the behavior of formylcyclopropane derivatives in biological systems (Tatsuki & Mori, 2001).
Safety and Hazards
Future Directions
Research on 1-Formylcyclopropane-1-carboxylic acid and related compounds is ongoing. For instance, ACC deaminase-producing bacteria are being studied for their potential to promote plant growth and stress resistance . Understanding the impact of ethylene and ACC in both the plant host and its associated bacterial community is key to the development of new strategies aimed at increased plant growth and protection .
Mechanism of Action
Target of Action
1-Formylcyclopropane-1-carboxylic acid is a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), which is a non-protein amino acid and the direct precursor of the plant hormone ethylene . The primary targets of this compound are likely to be similar to those of ACC, which include ACC synthases (ACSs) and ACC oxidases (ACOs) involved in ethylene biosynthesis .
Mode of Action
Considering its structural similarity to acc, it may interact with acss and acos, enzymes involved in the synthesis and oxidation of acc, respectively . These interactions could potentially influence the rate of ethylene production, given that ACC is the central molecule of ethylene biosynthesis .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to those of ACC and ethylene. Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses in plants . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACSs and subsequently oxidized to ethylene by ACOs . Therefore, any compound affecting ACC levels could potentially impact these pathways.
Result of Action
If it influences acc levels, it could potentially affect ethylene production and thereby influence a myriad of plant responses regulated by ethylene .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of ACC formation, and thus potentially the action of its derivatives, differs in response to developmental, hormonal, and environmental cues .
Properties
IUPAC Name |
1-formylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-3-5(1-2-5)4(7)8/h3H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDXJGBNXVTWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619989 | |
| Record name | 1-Formylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88157-18-0 | |
| Record name | 1-Formylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-formylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



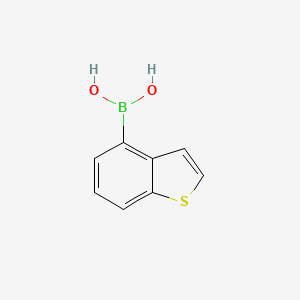
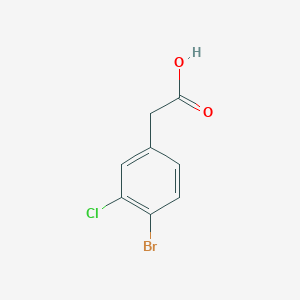


![[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine](/img/structure/B1288884.png)
